2,6-Dimethylpiperidine-1-carboximidamide sulfate
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Overview
Description
2,6-Dimethylpiperidine-1-carboximidamide sulfate is a chemical compound with the molecular formula C8H19N3O4S and a molecular weight of 253.32 g/mol . It is a sulfate salt form of 2,6-dimethylpiperidine-1-carboximidamide, which is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide sulfate typically involves the reaction of 2,6-dimethylpiperidine with cyanamide under acidic conditions to form the carboximidamide derivative. This intermediate is then treated with sulfuric acid to yield the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpiperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Reduced amines or alkyl derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2,6-Dimethylpiperidine-1-carboximidamide sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpiperidine-1-carboximidamide sulfate involves its interaction with molecular targets such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The sulfate group enhances the compound’s solubility and stability in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A precursor to the carboximidamide derivative.
Piperidine-1-carboximidamide: Lacks the methyl groups at positions 2 and 6.
2,6-Dimethylpiperidine-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
Uniqueness
2,6-Dimethylpiperidine-1-carboximidamide sulfate is unique due to the presence of both methyl groups and the carboximidamide functionality, which confer specific chemical reactivity and potential biological activity. The sulfate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2,6-dimethylpiperidine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.H2O4S/c1-6-4-3-5-7(2)11(6)8(9)10;1-5(2,3)4/h6-7H,3-5H2,1-2H3,(H3,9,10);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNUWYXIEBOIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=N)N)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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